2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-ethoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5S/c1-7-31-21-11-8-18(4)14-23(21)33(29,30)26-19-9-10-20-22(15-19)32-16-25(5,6)24(28)27(20)13-12-17(2)3/h8-11,14-15,17,26H,7,12-13,16H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFDWTOFZORUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide is a complex organic molecule with potential pharmacological applications. Its structure includes a sulfonamide group and a heterocyclic oxazepine ring, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C25H34N2O5S
- Molecular Weight : 474.62 g/mol
- CAS Number : 921843-05-2
Biological Activity Data
Case Studies and Research Findings
-
Antioxidant Activity
- A study evaluated the antioxidant capacity of similar oxazepine derivatives. The results indicated that these compounds could scavenge free radicals effectively, suggesting that 2-ethoxy-N-(5-isopentyl...) may have similar properties.
-
Anti-inflammatory Effects
- In vitro assays demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
-
Anticancer Potential
- Research conducted on related compounds showed promising results in inhibiting the proliferation of cancer cells (e.g., breast and prostate cancer). The specific effects of 2-ethoxy-N-(5-isopentyl...) need to be elucidated through targeted studies.
Synthesis and Structure Analysis
The synthesis of this compound typically involves multi-step organic reactions common to oxazepine derivatives. The structural complexity necessitates careful optimization of reaction conditions to ensure high yields and purity.
Structural Features
The molecular structure can be analyzed using computational chemistry methods to predict its behavior in biological systems. Notably, the presence of the sulfonamide group is crucial for its interaction with biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and similarities between the target compound and three closely related analogs (CAS numbers 921993-30-8, 921907-81-5, and 922022-38-6) :
| Property | Target Compound | Analog 1 (CAS 921993-30-8) | Analog 2 (CAS 921907-81-5) | Analog 3 (CAS 922022-38-6) |
|---|---|---|---|---|
| Molecular Formula | C₂₄H₃₂N₂O₅S | C₂₄H₃₂N₂O₅S | C₂₃H₃₀N₂O₄S | C₂₄H₃₂N₂O₄S |
| Molecular Weight | 460.6 g/mol | 460.6 g/mol | 430.6 g/mol | 444.6 g/mol |
| Substituents | - 2-ethoxy, 5-methyl (sulfonamide) - 5-isopentyl (benzoxazepine) |
- 2-ethoxy, 5-methyl (sulfonamide) - 5-isobutyl |
- 4-methyl (sulfonamide) - 5-isopentyl |
- 3,4-dimethyl (sulfonamide) - 5-isopentyl |
| Key Structural Variance | Isopentyl chain on benzoxazepine | Isobutyl chain (vs. isopentyl) | Absence of ethoxy group on sulfonamide | Additional methyl group on sulfonamide benzene ring |
Impact of Substituents on Physicochemical Properties
- Alkyl Chain Length (Isopentyl vs. Isobutyl): Analog 1 (isobutyl) has a shorter alkyl chain than the target compound (isopentyl), which may reduce lipophilicity and alter binding pocket interactions in biological targets .
- Methyl Group Addition (Analog 3): The 3,4-dimethyl substitution on the sulfonamide ring in Analog 3 increases hydrophobicity relative to the target compound’s 5-methyl group, which could influence membrane permeability .
Computational and Experimental Insights from Literature
Molecular Similarity Analysis
Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints), the target compound exhibits high structural similarity (>85%) with Analog 1 due to shared ethoxy and benzoxazepine motifs. Analog 2 and 3 show moderate similarity (~70–75%), reflecting differences in sulfonamide substitution .
Bioactivity Clustering
Evidence from bioactivity profiling (NCI-60 dataset and PubChem) suggests that compounds with structural similarities often cluster by mode of action . For example:
- Sulfonamide derivatives with benzoxazepine cores (e.g., target compound and analogs) are predicted to target serine/threonine kinases or GPCRs due to hydrogen-bonding interactions with conserved catalytic residues .
- Minor substituent changes (e.g., isopentyl → isobutyl) may shift selectivity between kinase subfamilies, as seen in related benzoxazepine-based inhibitors .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer : Use statistical design of experiments (DoE) to evaluate critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying interactions between variables like isopentyl group incorporation efficiency and sulfonamide coupling yield. Central composite designs may further optimize reaction conditions for purity and scalability .
- Data Consideration : Prioritize orthogonal arrays to decouple variables affecting the benzo[b][1,4]oxazepin ring closure (e.g., steric effects from 3,3-dimethyl groups) and sulfonamide bond formation .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?
- Methodological Answer : Cross-validate experimental NMR data with density functional theory (DFT)-calculated chemical shifts. Discrepancies often arise from solvent effects or conformational flexibility in the tetrahydrobenzooxazepin core. Use hybrid functionals (e.g., B3LYP-D3) with implicit solvent models to improve accuracy .
- Case Example : If the 4-oxo group’s electronic environment causes unexpected downfield shifts in NMR, compare experimental results with simulated spectra using Gaussian or ORCA software .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this sulfonamide derivative?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorescence-based or calorimetric) targeting structurally related receptors, such as carbonic anhydrase isoforms or γ-secretase, due to the sulfonamide moiety’s known binding affinity. Use surface plasmon resonance (SPR) for kinetic analysis of ligand-receptor interactions .
- Controls : Include structurally analogous compounds (e.g., 3,4-difluoro-N-benzamide derivatives) to assess specificity .
Advanced Research Questions
Q. How can quantum mechanical/molecular mechanical (QM/MM) simulations improve understanding of this compound’s reaction mechanisms?
- Methodological Answer : Apply QM/MM to model the nucleophilic attack during sulfonamide bond formation, focusing on transition-state stabilization by the 2-ethoxy substituent. Use software like CP2K or GROMACS for hybrid simulations, with the QM region covering the reactive sulfonyl chloride and amine groups .
- Data Interpretation : Compare activation energies for alternative pathways (e.g., direct coupling vs. intermediate formation) to rationalize experimental yields .
Q. What strategies mitigate oxidative degradation of the 3,3-dimethyl-4-oxo tetrahydrobenzooxazepin core during long-term stability studies?
- Methodological Answer : Conduct accelerated stability testing under varying pH, humidity, and light conditions. Use HPLC-MS to identify degradation products (e.g., ring-opened aldehydes or sulfonic acid derivatives). Stabilization approaches may include lyophilization with cryoprotectants or formulation in antioxidant-containing matrices .
- Case Study : For analogs like 3-(4-acetyl-3-hydroxyphenyl) diazenyl sulfonamides, degradation pathways were linked to photooxidation of the diazenyl group—suggesting light-protective packaging for this compound .
Q. How can AI-driven experimental design enhance structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Implement Bayesian optimization to iteratively explore chemical space around the 5-methylbenzenesulfonamide and isopentyl substituents. Train models on datasets of analogous compounds’ bioactivity (e.g., IC values) and physicochemical properties (logP, polar surface area) to predict optimal substituents for target engagement .
- Tool Integration : Use platforms like COMSOL Multiphysics with AI modules for real-time reaction parameter adjustments during automated synthesis .
Methodological Notes
- Synthesis Scalability : For multi-gram synthesis, adopt continuous-flow reactors to enhance heat/mass transfer during the benzooxazepin ring formation step, minimizing side products from exothermic intermediates .
- Analytical Validation : Combine high-resolution mass spectrometry (HRMS) with - HMBC NMR to confirm regioselectivity in the sulfonamide linkage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
